(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chromene moiety linked to a benzofuran core through a methylene bridge. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the methylene bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-chromen-3-carbaldehyde and 6-ethoxybenzofuran-3(2H)-one.
Condensation Reaction: The key step involves a condensation reaction between 2H-chromen-3-carbaldehyde and 6-ethoxybenzofuran-3(2H)-one in the presence of a base such as piperidine or pyridine. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion to the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.
2-((2H-chromen-3-yl)methylene)-benzofuran-3(2H)-one: A similar compound lacking the ethoxy group.
6-Methoxybenzofuran derivatives: Compounds with a methoxy group instead of an ethoxy group.
Uniqueness
(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is unique due to its specific (Z)-configuration and the presence of both chromene and benzofuran moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-2-22-15-7-8-16-18(11-15)24-19(20(16)21)10-13-9-14-5-3-4-6-17(14)23-12-13/h3-11H,2,12H2,1H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBHYBKXMGKSN-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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